molecular formula C14H13N5O2S B2941929 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide CAS No. 2034505-75-2

4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide

Cat. No. B2941929
CAS RN: 2034505-75-2
M. Wt: 315.35
InChI Key: KCQVQJHCEXYURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “4-methyl” part refers to a methyl group (CH3) attached to the 4th position of the thiazole ring. The “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)” part indicates an ethyl group attached to the nitrogen of the thiazole, which is further substituted with a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazine derivatives can generally be synthesized from monosubstituted tetrazines or tetrazine-based fused rings . The synthesis of such compounds often involves reactions under mildly basic conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings including a thiazole and a triazine, both of which are heterocyclic compounds. The compound also contains a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group, which adds to the complexity .


Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions. For example, they can participate in SNAr reactions, providing aryloxy-triazines . They can also undergo reactions with tert-butyl nitrite to form triazine 1-oxides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, triazine derivatives exhibit high nitrogen content and can have high densities . They can also exhibit good thermal stability .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) focuses on the microwave-assisted synthesis of hybrid molecules containing various acid moieties, showcasing the potential for creating compounds with significant antimicrobial, antilipase, and antiurease activities. This highlights the compound's utility in developing new pharmaceutical agents or research tools for studying microbial resistance and enzyme inhibition mechanisms Başoğlu et al., 2013.

Novel Synthetic Pathways and Mechanisms

The work by Ledenyova et al. (2018) demonstrates the chemical reactivity and synthetic pathways of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, providing a foundation for understanding the chemical behavior and potential applications of triazine derivatives in medicinal chemistry and materials science Ledenyova et al., 2018.

Antimicrobial and Anti-Inflammatory Applications

Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, as conducted by Abu‐Hashem et al. (2020), illustrates the potential of these compounds in developing new anti-inflammatory and analgesic agents. The study highlights the compounds' significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting the relevance of such chemical structures in pharmaceutical research Abu‐Hashem et al., 2020.

Molecular Synthesis for Biological Evaluation

Patel et al. (2012) explore the synthesis and biological evaluation of thiazolidinone derivatives, indicating a systematic approach to designing molecules with potential antimicrobial properties. This work underscores the importance of molecular synthesis in discovering new bioactive compounds for combating bacterial and fungal infections Patel et al., 2012.

Future Directions

The future research directions could involve exploring the biological activity of this compound, given that some triazine derivatives have shown potential as cholinesterase inhibitors . Additionally, the synthesis of new derivatives and exploration of their properties could be another area of future research.

properties

IUPAC Name

4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-12(22-8-16-9)13(20)15-6-7-19-14(21)10-4-2-3-5-11(10)17-18-19/h2-5,8H,6-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQVQJHCEXYURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.